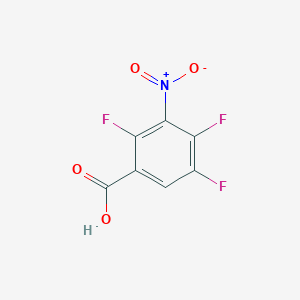

2,4,5-Trifluoro-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway for 2,4,5-Trifluoro-3-nitrobenzoic acid

An in-depth technical guide on the synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid is presented for researchers, scientists, and drug development professionals. This document outlines a plausible synthetic pathway, including detailed experimental protocols and data presentation, based on established chemical literature for analogous compounds.

Overview of the Synthetic Pathway

The synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid can be strategically approached in two key stages. The first stage involves the synthesis of the precursor, 2,4,5-Trifluorobenzoic acid, from tetrachlorophthalic anhydride. The subsequent stage is the regioselective nitration of the trifluorinated benzoic acid to yield the final product.

Caption: Overall synthetic strategy for 2,4,5-Trifluoro-3-nitrobenzoic acid.

Stage 1: Synthesis of 2,4,5-Trifluorobenzoic Acid

This synthesis is adapted from a known multi-step procedure starting from tetrachlorophthalic anhydride. The process involves hydrolysis, amidation, fluorination, hydrolysis of the amide, and finally decarboxylation.[1]

Experimental Protocol

Step 1: Synthesis of 3,4,6-Trichlorophthalic Acid

-

To a solution of 750 mL of 10% sodium hydroxide, add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

-

Heat the reaction mixture to 60°C and stir for 4 hours.

-

Cool the mixture to room temperature and filter.

-

Wash the filtrate with sodium hydroxide and distilled water (2 x 100 mL).

-

To the filter residue, add 100 mL of ethyl acetate and then add hydrochloric acid until the residue dissolves.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield 3,4,6-trichlorophthalic acid.

Step 2: Synthesis of 3,4,6-Trichloro-N-methylphthaldiamide

-

To 50 g of 3,4,6-trichlorophthalic acid, add 400 mL of acetic acid and 14.9 g of 40% aqueous aminomethane solution.

-

Heat the mixture to 65°C and stir for 6 hours.

-

Cool the mixture to room temperature and filter.

-

Wash the filter residue with ice water (5 x 100 mL) and dry in vacuo to obtain 3,4,6-trichloro-N-methylphthaldiamide.

Step 3: Synthesis of 3,4,6-Trifluoro-N-methylphthaldiamide

-

To 20 g of 3,4,6-trichloro-N-methylphthaldiamide, add 100 mL of sulfolane and 50 mL of toluene.

-

Heat the mixture to facilitate the dissolution of the solid.

-

Add potassium fluoride and continue heating and stirring.

-

Monitor the reaction by HPLC until completion.

-

After completion, cool the mixture and isolate the product.

Step 4: Synthesis of 3,4,6-Trifluorophthalic Acid

-

Hydrolyze the 3,4,6-trifluoro-N-methylphthaldiamide from the previous step using a suitable aqueous acid or base.

-

Isolate the resulting 3,4,6-trifluorophthalic acid by filtration and washing.

Step 5: Synthesis of 2,4,5-Trifluorobenzoic Acid

-

Heat the 3,4,6-trifluorophthalic acid in a suitable high-boiling solvent to induce decarboxylation.

-

Monitor the reaction for the cessation of gas evolution.

-

Cool the reaction mixture and purify the resulting 2,4,5-trifluorobenzoic acid by recrystallization.

Data Presentation

| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Tetrachlorophthalic anhydride | NaOH, Zn | 60 | 4 | 3,4,6-Trichlorophthalic Acid | 85.2 |

| 2 | 3,4,6-Trichlorophthalic Acid | CH₃NH₂, Acetic Acid | 65 | 6 | 3,4,6-Trichloro-N-methylphthaldiamide | 99.5 |

| 3 | 3,4,6-Trichloro-N-methylphthaldiamide | KF, Sulfolane | Elevated | Varies | 3,4,6-Trifluoro-N-methylphthaldiamide | - |

| 4 | 3,4,6-Trifluoro-N-methylphthaldiamide | Acid/Base | Elevated | Varies | 3,4,6-Trifluorophthalic Acid | - |

| 5 | 3,4,6-Trifluorophthalic Acid | Heat | High | Varies | 2,4,5-Trifluorobenzoic Acid | - |

Note: Yields for steps 3-5 are not explicitly provided in the source and will depend on the specific reaction conditions and purification methods used.

Caption: Workflow for the synthesis of 2,4,5-Trifluorobenzoic acid.

Stage 2: Nitration of 2,4,5-Trifluorobenzoic Acid

The following is a proposed experimental protocol for the nitration of 2,4,5-Trifluorobenzoic acid, based on standard nitration procedures for deactivated aromatic compounds.[2][3][4]

Proposed Experimental Protocol

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

-

Slowly add 2,4,5-Trifluorobenzoic acid to the cooled sulfuric acid with stirring until fully dissolved. Maintain the temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,4,5-Trifluorobenzoic acid in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0°C and 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with stirring.

-

The precipitated solid product, 2,4,5-Trifluoro-3-nitrobenzoic acid, is then collected by vacuum filtration.

-

Wash the crude product with cold water to remove any residual acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Data Presentation (Hypothetical)

| Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 2,4,5-Trifluorobenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 1 : 1.2 | 0 - 10 | 2 - 4 | 2,4,5-Trifluoro-3-nitrobenzoic Acid | 70 - 85 |

Note: The yield is an estimate based on nitration reactions of similar substrates and would need to be determined experimentally.

Caption: Proposed workflow for the nitration of 2,4,5-Trifluorobenzoic acid.

Safety Considerations

-

The reactions described involve the use of strong acids (sulfuric acid, nitric acid) and should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

-

Handle all chemicals with care and dispose of waste according to institutional safety guidelines.

References

1H NMR and 13C NMR spectra for 2,4,5-Trifluoro-3-nitrobenzoic acid

In-depth Technical Guide: 1H and 13C NMR Spectra for 2,4,5-Trifluoro-3-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a thorough search of publicly available scientific databases and chemical literature, specific experimental or simulated 1H and 13C NMR spectral data for 2,4,5-Trifluoro-3-nitrobenzoic acid could not be located. The following guide is therefore based on general principles of NMR spectroscopy and analysis of structurally related compounds. This report outlines the expected spectral characteristics and provides a general methodology for acquiring such data.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug discovery and development, NMR is crucial for structural elucidation, conformational analysis, and studying intermolecular interactions. This guide focuses on the theoretical 1H and 13C NMR spectral features of 2,4,5-Trifluoro-3-nitrobenzoic acid, a highly substituted aromatic compound of interest in medicinal chemistry.

Predicted Spectral Analysis

Due to the absence of experimental data, a qualitative prediction of the 1H and 13C NMR spectra is presented based on the analysis of substituent effects on the benzene ring. The structure and numbering of 2,4,5-Trifluoro-3-nitrobenzoic acid are shown below.

Caption: Numbering scheme for 2,4,5-Trifluoro-3-nitrobenzoic acid.

Predicted ¹H NMR Spectrum

The 1H NMR spectrum of 2,4,5-Trifluoro-3-nitrobenzoic acid is expected to be relatively simple, exhibiting signals for the carboxylic acid proton and the aromatic proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 10-13 ppm. The exact chemical shift will be dependent on the solvent and concentration.

-

Aromatic Proton (H-6): There is a single proton on the aromatic ring at the C-6 position. This proton will be coupled to the adjacent fluorine atom at C-5 and the fluorine at C-4. The signal is expected to appear as a doublet of doublets (dd) or a more complex multiplet due to long-range couplings. The strong electron-withdrawing effects of the nitro and fluoro groups will shift this signal significantly downfield.

Predicted ¹³C NMR Spectrum

The 13C NMR spectrum will be more complex, with signals for each of the seven carbon atoms. The chemical shifts will be heavily influenced by the attached functional groups, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF).

-

Carboxylic Carbon (-COOH): This signal is expected to appear in the range of δ 160-170 ppm.

-

Aromatic Carbons:

-

C-F Carbons (C-2, C-4, C-5): These carbons will exhibit large one-bond coupling constants with the attached fluorine atoms. Their chemical shifts will be in the range of approximately δ 140-160 ppm.

-

C-NO₂ Carbon (C-3): The carbon attached to the nitro group is expected to be in the range of δ 145-155 ppm.

-

C-COOH Carbon (C-1): The carbon bearing the carboxylic acid group will likely resonate between δ 120-130 ppm.

-

C-H Carbon (C-6): The carbon bonded to the single aromatic proton is expected to be the most upfield of the aromatic carbons, likely in the region of δ 110-120 ppm, and will show coupling to adjacent fluorine atoms.

-

Experimental Protocols

A general experimental protocol for acquiring high-quality 1H and 13C NMR spectra for a compound like 2,4,5-Trifluoro-3-nitrobenzoic acid is provided below.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that can dissolve the analyte. Common choices for benzoic acid derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), or Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them well and allows for the observation of the acidic proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

-

Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlets for all carbons.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

The logical workflow for NMR data acquisition and analysis is depicted below.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Data Presentation

Once experimental data is obtained, it should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical ¹H NMR Data for 2,4,5-Trifluoro-3-nitrobenzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Predicted value | Broad s | - | 1H | -COOH |

| Predicted value | dd | JHF, JHF | 1H | H-6 |

Table 2: Hypothetical ¹³C NMR Data for 2,4,5-Trifluoro-3-nitrobenzoic acid

| Chemical Shift (δ, ppm) | Assignment |

| Predicted value | -COOH |

| Predicted value | C-2 |

| Predicted value | C-4 |

| Predicted value | C-5 |

| Predicted value | C-3 |

| Predicted value | C-1 |

| Predicted value | C-6 |

Conclusion

While experimental 1H and 13C NMR data for 2,4,5-Trifluoro-3-nitrobenzoic acid are not currently available in the public domain, this guide provides a framework for predicting, acquiring, and analyzing such spectra. The expected spectra are characterized by a single, downfield aromatic proton signal in the 1H NMR and seven distinct carbon signals in the 13C NMR, with significant C-F couplings. The provided experimental protocol offers a standardized approach for obtaining high-resolution NMR data, which is fundamental for the structural verification and further development of this and related compounds in a research and pharmaceutical setting. It is recommended that researchers working with this compound acquire experimental data to confirm its structure and provide a valuable reference for the scientific community.

An In-depth Technical Guide to Trifluoronitrobenzoic Acids for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of trifluoronitrobenzoic acids, compounds of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application.

Physicochemical Properties

Trifluoronitrobenzoic acids are aromatic carboxylic acids characterized by a benzene ring substituted with three fluorine atoms, a nitro group, and a carboxylic acid group. The relative positions of these substituents give rise to numerous isomers, each with distinct physicochemical properties. The electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the acidity, reactivity, and overall characteristics of these molecules.

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for various trifluoronitrobenzoic acid isomers. Data for some isomers remains limited in publicly accessible literature, highlighting areas for future research.

Table 1: Physical Properties of Trifluoronitrobenzoic Acid Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,3,4-Trifluoro-5-nitrobenzoic acid | 197520-71-1 | C₇H₂F₃NO₄ | 221.09 | 130-132[1] | Light yellow to yellow powder or crystals |

| 2,4,5-Trifluoro-3-nitrobenzoic acid | 115549-15-0 | C₇H₂F₃NO₄ | 221.09 | Not available | Not available |

| 2,4,6-Trifluoro-3-nitrobenzoic acid | 1803842-19-4 | C₇H₂F₃NO₄ | 221.09 | Not available | Not available |

| 3,4,5-Trifluoro-2-nitrobenzoic acid | Not available | C₇H₂F₃NO₄ | 221.09 | Not available | Not available |

Table 2: Computed Physicochemical Properties of 2,3,4-Trifluoro-5-nitrobenzoic acid

| Property | Value | Source |

| XLogP3-AA | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 220.99359203 Da | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 83.1 Ų | PubChem[2] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of trifluoronitrobenzoic acids. The following sections provide cited experimental protocols.

Synthesis of Trifluoronitrobenzoic Acids

The primary method for synthesizing trifluoronitrobenzoic acids is through the nitration of the corresponding trifluorobenzoic acid precursor.

This protocol details the nitration of 2,3,4-trifluorobenzoic acid.

-

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (65%)

-

Ice water

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 2,3,4-trifluorobenzoic acid (10 g, 56.8 mmol) in concentrated sulfuric acid (33.0 g).

-

Stir the mixture until the solid is completely dissolved.

-

Prepare a nitrating mixture of concentrated nitric acid (6.0 g) and concentrated sulfuric acid (6.3 g).

-

Slowly add the nitrating mixture dropwise to the solution of 2,3,4-trifluorobenzoic acid, maintaining the temperature between 90 to 95 °C. The addition should take approximately 3.5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding ice water (50 g).

-

Separate the resulting precipitate by centrifugation and dry at 50 to 55 °C for 8 hours.

-

Purify the crude product by column chromatography using a mobile phase of 20% ethyl acetate in hexane.

-

Remove the solvent by distillation under reduced pressure to yield the final product.

-

The following diagram illustrates the general workflow for the synthesis and purification of 2,3,4-trifluoro-5-nitrobenzoic acid.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the trifluoronitrobenzoic acid isomer at different temperatures.

-

General Protocol for Recrystallization:

-

Select a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolve the crude trifluoronitrobenzoic acid in a minimal amount of the hot solvent to form a saturated solution.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals.

-

The logical steps for selecting a recrystallization solvent are outlined in the diagram below.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of trifluoronitrobenzoic acids.

-

¹H NMR: The proton NMR spectrum of a trifluoronitrobenzoic acid will show a signal for the carboxylic acid proton, typically a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic proton will appear as a multiplet, with its chemical shift and coupling pattern determined by the positions of the fluorine and nitro substituents. For example, in 2-fluoro-5-nitrobenzoic acid, the aromatic protons appear as multiplets between δ 7.6 and 8.7 ppm in DMSO-d₆.[3]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carboxylic carbon in the range of 165-185 ppm. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the attached fluorine and nitro groups. Carbons directly bonded to fluorine will exhibit C-F coupling.

The IR spectrum of a trifluoronitrobenzoic acid will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring can lower this frequency.

-

N-O asymmetric stretch (nitro group): A strong band between 1550 and 1475 cm⁻¹.[4]

-

N-O symmetric stretch (nitro group): A medium to strong band between 1360 and 1290 cm⁻¹.[4]

-

C-F stretch: Strong absorptions in the region of 1300-1000 cm⁻¹.

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of trifluoronitrobenzoic acids. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.09 g/mol for C₇H₂F₃NO₄) would be expected.

Applications in Drug Development

The incorporation of fluorine atoms and nitro groups into benzoic acid scaffolds can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. The high electronegativity of fluorine can enhance metabolic stability and binding affinity to biological targets. The nitro group can also participate in interactions with active sites and can be a precursor to an amino group, which is a common functional group in pharmaceuticals.

While specific signaling pathways directly modulated by trifluoronitrobenzoic acids are not extensively documented, these compounds are valuable as building blocks in the synthesis of more complex bioactive molecules. For instance, fluorinated and nitrated benzoic acids are used as intermediates in the development of enzyme inhibitors. The general mechanism of competitive enzyme inhibition, where a molecule competes with the substrate for the active site, is a common strategy in drug design.

The following diagram illustrates the concept of competitive enzyme inhibition, a potential application for derivatives of trifluoronitrobenzoic acids.

Conclusion

Trifluoronitrobenzoic acids represent a class of compounds with significant potential in various scientific fields, particularly in drug discovery and materials science. This guide has provided a summary of their known physical and chemical properties, detailed experimental protocols for their synthesis and analysis, and an overview of their potential applications. Further research into the properties and biological activities of a wider range of isomers is warranted to fully explore the potential of this versatile class of molecules.

References

Structure Elucidation of 2,4,5-Trifluoro-3-nitrobenzoic Acid: A Technical Guide

Disclaimer: A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental data for the structure elucidation of 2,4,5-Trifluoro-3-nitrobenzoic acid (CAS Number: 115549-15-0). Therefore, this guide will provide a framework for its structural analysis based on established methodologies and data from analogous compounds. The experimental protocols and data presented herein are illustrative and not derived from the target molecule itself.

Introduction

2,4,5-Trifluoro-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, as implied by its IUPAC name, consists of a benzene ring substituted with a carboxyl group at position 1, three fluorine atoms at positions 2, 4, and 5, and a nitro group at position 3. The precise confirmation of this substitution pattern and the overall molecular structure requires a combination of spectroscopic and analytical techniques. This guide outlines the typical workflow and expected data for such an analysis, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the physicochemical properties of 2,4,5-Trifluoro-3-nitrobenzoic acid can be predicted using computational models. These predictions offer a preliminary understanding of the compound's characteristics.

| Property | Predicted Value |

| Molecular Formula | C₇H₂F₃NO₄ |

| Molecular Weight | 221.09 g/mol |

| pKa | ~1.5 - 2.5 |

| LogP | ~1.8 |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis Pathway

A plausible synthetic route to 2,4,5-Trifluoro-3-nitrobenzoic acid would involve the nitration of 2,4,5-trifluorobenzoic acid. This electrophilic aromatic substitution reaction would introduce a nitro group onto the benzene ring. The directing effects of the existing substituents (three fluorine atoms and a carboxylic acid group) would influence the position of nitration. The -COOH group is a meta-director, while fluorine is an ortho-, para-director. The interplay of these directing effects would need to be considered to optimize the synthesis of the desired isomer.

Caption: A generalized synthetic workflow for 2,4,5-Trifluoro-3-nitrobenzoic acid.

Structure Elucidation Workflow

The definitive identification of 2,4,5-Trifluoro-3-nitrobenzoic acid would rely on a combination of spectroscopic techniques. Each technique provides unique pieces of information that, when combined, confirm the molecular structure.

Caption: A typical experimental workflow for structure elucidation.

Spectroscopic Data (Hypothetical)

While no experimental data exists for the target compound, we can predict the expected spectral features based on its proposed structure and data from isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For 2,4,5-Trifluoro-3-nitrobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~8.0-8.5 | Doublet of doublets | 1H | Aromatic C-H |

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~160-170 | -COOH |

| ~110-160 (with C-F coupling) | Aromatic C-F and C-NO₂ |

| ~100-120 (with C-F coupling) | Aromatic C-H |

Expected ¹⁹F NMR Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -110 to -150 | Multiplet | F at C-2 |

| -130 to -160 | Multiplet | F at C-4 |

| -140 to -170 | Multiplet | F at C-5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 221 | [M]⁺ (Molecular ion) |

| 204 | [M-OH]⁺ |

| 175 | [M-NO₂]⁺ |

| 129 | [M-NO₂-COOH]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| 1520-1560 and 1340-1380 | N-O asymmetric and symmetric stretch (nitro group) |

| 1000-1400 | C-F stretch |

Experimental Protocols (General)

The following are generalized protocols for the spectroscopic techniques mentioned above. Specific parameters would need to be optimized for the actual compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry (MS): A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) could be used.

Infrared (IR) Spectroscopy: A small amount of the solid sample would be analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample could be prepared.

Conclusion

The structure elucidation of 2,4,5-Trifluoro-3-nitrobenzoic acid, while not yet reported in the literature, can be confidently approached using a standard suite of analytical techniques. This guide provides a roadmap for researchers undertaking the synthesis and characterization of this and other novel chemical entities. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy would provide the necessary evidence to unequivocally confirm its molecular structure. Should single crystals be obtained, X-ray crystallography would offer the ultimate proof of structure.

A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into benzoic acid derivatives has been a pivotal strategy in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this important class of compounds.

Early Discoveries and Synthetic Milestones

The journey of fluorinated benzoic acid derivatives is intrinsically linked to the broader development of organofluorine chemistry. Early methods for introducing fluorine into aromatic rings were often harsh and low-yielding. A significant breakthrough was the Balz-Schiemann reaction , first reported by Günther Schiemann and Günther Balz in 1927. This reaction, involving the thermal decomposition of diazonium tetrafluoroborates, provided a reliable method for the synthesis of aryl fluorides from anilines, paving the way for the systematic investigation of fluorinated aromatic compounds, including benzoic acids.

Another key synthetic advancement was the use of halogen exchange (Halex) reactions , where a more reactive halogen, such as chlorine or bromine, is displaced by fluoride, often using potassium fluoride. These methods enabled the larger-scale production of fluorinated benzoic acids and their derivatives.

Key Fluorinated Benzoic Acid Derivatives in Drug Discovery

The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—have been exploited to modulate the physicochemical and pharmacological properties of benzoic acid-based drugs. This has led to the development of several important therapeutic agents.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent application of fluorinated benzoic acid derivatives has been in the development of NSAIDs. The introduction of fluorine can enhance the anti-inflammatory and analgesic properties of these drugs.

-

Flufenamic Acid : One of the early examples of a fluorinated NSAID, flufenamic acid belongs to the fenamate class. Its synthesis and pharmacological properties were extensively studied in the mid-20th century.

-

Diflunisal : Introduced as a derivative of salicylic acid, diflunisal contains a 2,4-difluorophenyl group. It exhibits potent anti-inflammatory and analgesic effects with a longer half-life than aspirin.

COX-2 Inhibitors

The development of selective COX-2 inhibitors was a major advancement in NSAID therapy, aiming to reduce gastrointestinal side effects. Fluorinated benzoic acid derivatives have also played a role in this area.

Quantitative Data on Key Derivatives

The following table summarizes key quantitative data for representative fluorinated benzoic acid derivatives.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Application |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 | Synthetic Precursor | |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123-126 | 3.86 | Synthetic Precursor | |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-185 | 4.14 | Synthetic Precursor | |

| Flufenamic Acid | C₁₄H₁₀F₃NO₂ | 281.23 | 132-135 | 3.9 | NSAID | |

| Diflunisal | C₁₃H₈F₂O₃ | 250.20 | 210-212 | - | NSAID |

Experimental Protocols

General Synthesis of Monofluorobenzoic Acids via the Balz-Schiemann Reaction

This protocol describes a general procedure for the synthesis of fluorobenzoic acids from their corresponding aminobenzoic acids.

Step 1: Diazotization The starting aminobenzoic acid is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium tetrafluoroborate salt.

Step 2: Decomposition The resulting diazonium tetrafluoroborate salt is isolated by filtration and dried. The dry salt is then heated, leading to the thermal decomposition that releases nitrogen gas and boron trifluoride, yielding the desired fluorobenzoic acid.

Step 3: Purification The crude fluorobenzoic acid is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Fluorinated NSAIDs

Fluorinated NSAIDs, like their non-fluorinated counterparts, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Caption: Inhibition of prostaglandin synthesis by fluorinated NSAIDs.

A General Workflow for the Discovery of Novel Fluorinated Benzoic Acid Derivatives

The discovery of new drug candidates based on the fluorinated benzoic acid scaffold typically follows a structured medicinal chemistry workflow.

Caption: A typical drug discovery workflow for novel therapeutics.

Reactivity profile of 2,4,5-Trifluoro-3-nitrobenzoic acid

An In-depth Technical Guide to the Reactivity Profile of 2,4,5-Trifluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites—a carboxylic acid, a nitro group, and three fluorine atoms on an activated aromatic ring—endows it with a rich and tunable reactivity profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of 2,4,5-Trifluoro-3-nitrobenzoic acid. Detailed discussions on its propensity for nucleophilic aromatic substitution and nitro group reduction are presented, supported by representative experimental protocols and mechanistic diagrams.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₂F₃NO₄[1] |

| Molecular Weight | 221.09 g/mol [1] |

| CAS Number | 115549-15-0[1] |

| Appearance | Off-white to pale yellow solid (expected) |

| pKa | < 3.86 (estimated) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis

The most probable synthetic route to 2,4,5-Trifluoro-3-nitrobenzoic acid is through the electrophilic nitration of 2,4,5-trifluorobenzoic acid. The strong electron-withdrawing effects of the fluorine atoms and the carboxylic acid group deactivate the aromatic ring, necessitating harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid.

Caption: Proposed synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid.

Representative Experimental Protocol: Nitration of a Fluorobenzoic Acid

The following protocol for the nitration of 2,3,4-trifluorobenzoic acid can be adapted for the synthesis of the title compound.[2]

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 2,4,5-trifluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 15 °C.

-

Reaction Progression: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The reactivity of 2,4,5-Trifluoro-3-nitrobenzoic acid is dominated by two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions and reduction of the nitro group. The carboxylic acid moiety also offers a handle for further derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of 2,4,5-Trifluoro-3-nitrobenzoic acid is highly electron-deficient due to the cumulative electron-withdrawing effects of the three fluorine atoms and the nitro group. This makes the compound an excellent substrate for SNAr reactions.[3][4][5]

The regioselectivity of nucleophilic attack is primarily governed by the positions activated by the nitro group. The positions ortho and para to the nitro group are the most electrophilic. In this molecule, the fluorine atom at the C4 position is para to the nitro group, and the fluorine at the C2 position is ortho. Therefore, these two positions are the most likely sites for nucleophilic substitution.

Caption: Generalized mechanism for SNAr on the title compound.

The following is a general procedure for the substitution of a fluorine atom with an amine on a related fluoronitrobenzoate.

-

Reaction Setup: Dissolve 2,4,5-Trifluoro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as DMF or NMP in a reaction flask.

-

Addition of Reagents: Add the desired amine (e.g., morpholine, piperidine) and a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of 2,4,5-Trifluoro-3-nitrobenzoic acid can be readily reduced to a primary amine, yielding 3-amino-2,4,5-trifluorobenzoic acid. This transformation dramatically alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. Common reduction methods include catalytic hydrogenation and the use of dissolving metals in acidic media.[2][6]

Caption: General scheme for the reduction of the nitro group.

The following protocol describes the reduction of a nitro group using hydrogen gas and a palladium catalyst.[2]

-

Reaction Setup: To a solution of 2,4,5-Trifluoro-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon.

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (typically at a pressure of 1-4 atm).

-

Reaction Progression: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-substituted product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data

While specific experimental spectra for 2,4,5-Trifluoro-3-nitrobenzoic acid are not widely published, the following table summarizes the expected key spectroscopic features based on its structure and data from analogous compounds.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A singlet or a complex multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single aromatic proton. A broad singlet for the carboxylic acid proton (δ > 10 ppm). |

| ¹³C NMR | Signals for seven distinct carbon atoms. The carboxylic acid carbonyl carbon will be in the range of δ 160-170 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | Three distinct signals for the three non-equivalent fluorine atoms, with characteristic coupling constants. |

| IR Spectroscopy | Strong C=O stretching vibration for the carboxylic acid (1700-1730 cm⁻¹). Broad O-H stretch (2500-3300 cm⁻¹). Asymmetric and symmetric N-O stretching vibrations for the nitro group (approx. 1530 and 1350 cm⁻¹). C-F stretching vibrations (1100-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 221.09. |

Conclusion

2,4,5-Trifluoro-3-nitrobenzoic acid is a highly activated and functionalized molecule with a predictable and exploitable reactivity profile. Its susceptibility to nucleophilic aromatic substitution at the C2 and C4 positions, coupled with the facile reduction of the nitro group, makes it a valuable intermediate for the synthesis of complex molecular architectures. These reactions allow for the introduction of a wide range of substituents and the modulation of the electronic properties of the aromatic core. This versatility positions 2,4,5-Trifluoro-3-nitrobenzoic acid as a key building block for the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

- 1. 115549-15-0 | 2,4,5-Trifluoro-3-nitrobenzoic acid - Fluoropharm [fluoropharm.com]

- 2. What is 2,3,4-Trifluoro-5-nitrobenzoic acid?_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vapourtec.com [vapourtec.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 2,4,5-Trifluoro-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility of 2,4,5-Trifluoro-3-nitrobenzoic acid in organic solvents. Despite a thorough search of available scientific literature and databases, specific quantitative solubility data for this compound in various organic solvents was not found. The focus of this guide is therefore on the experimental protocols that can be employed to generate such critical data in a laboratory setting.

Introduction

2,4,5-Trifluoro-3-nitrobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds often utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the solubility of this compound in different organic solvents is paramount for its application in drug discovery and development, including reaction chemistry, purification, formulation, and bioavailability studies. This guide details the standard experimental procedures for determining the solubility of organic compounds like 2,4,5-Trifluoro-3-nitrobenzoic acid.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice often depending on the desired precision, the properties of the solute and solvent, and the available equipment. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method.

Isothermal Saturation Method

The isothermal saturation method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution. This method is considered the gold standard for generating accurate thermodynamic solubility data.[1][2][3]

Detailed Methodology:

-

Sample Preparation: An excess amount of solid 2,4,5-Trifluoro-3-nitrobenzoic acid is added to a known volume or mass of the selected organic solvent in a sealed vessel, such as a shaker flask or a stirred beaker. The use of an excess of the solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, precisely controlled temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary from a few hours to several days and should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is typically achieved by filtration or centrifugation. It is critical that this step is performed at the same temperature as the equilibration to prevent any change in solubility.

-

Concentration Analysis: The concentration of 2,4,5-Trifluoro-3-nitrobenzoic acid in the clear, saturated solution is then determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring the absorbance of the solution at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound in the solution. A calibration curve with known concentrations of the compound is required.

-

Titration: For an acidic compound like 2,4,5-Trifluoro-3-nitrobenzoic acid, the concentration of the saturated solution can be determined by titrating a known volume of the solution with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator or a pH meter.[4][5][6]

-

The entire process should be repeated at different temperatures to understand the temperature dependence of the solubility.

Data Presentation

While specific quantitative data for 2,4,5-Trifluoro-3-nitrobenzoic acid is unavailable, the results from the described experimental protocols would be presented in a tabular format for clear comparison. An example of how such data would be structured is provided below.

Table 1: Hypothetical Solubility Data of 2,4,5-Trifluoro-3-nitrobenzoic Acid in Various Organic Solvents at Different Temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Toluene | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

Visualizations

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in an organic solvent using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide on 3-(Trifluoromethyl)-5-nitrobenzoic Acid (C₈H₄F₃NO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-5-nitrobenzoic acid, with the chemical formula C₈H₄F₃NO₄, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a trifluoromethyl group, and a nitro group at positions 1, 3, and 5, respectively. The presence of the electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups significantly influences the electronic properties and reactivity of the molecule. This compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] The unique combination of functional groups allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[1]

Molecular Structure and Properties

The molecular structure of 3-(Trifluoromethyl)-5-nitrobenzoic acid is fundamental to its chemical behavior.

Molecular Formula: C₈H₄F₃NO₄[3][4][5]

Molecular Weight: 235.12 g/mol [3][5]

Appearance: White to light yellow crystalline solid or powder.[3][5][6]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Trifluoromethyl)-5-nitrobenzoic acid is presented in the table below. These properties are crucial for understanding its solubility, stability, and suitability for various chemical reactions.

| Property | Value | Reference |

| Melting Point | 128-139 °C | [3][5] |

| Boiling Point (Predicted) | 309.9 ± 42.0 °C | [5] |

| Density (Predicted) | 1.596 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.05 ± 0.10 | [5] |

| Solubility | Soluble in some organic solvents like methanol and ethanol. | [3] |

Synthesis

The synthesis of 3-(Trifluoromethyl)-5-nitrobenzoic acid is typically achieved through the nitration of 3-(trifluoromethyl)benzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic acid

This protocol describes a common method for the synthesis of 3-(Trifluoromethyl)-5-nitrobenzoic acid.

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Water

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid (e.g., 203.4 g) in concentrated sulfuric acid (e.g., 880 mL) and cool the mixture to 0 °C in an ice bath.[5][6]

-

Slowly add fuming nitric acid (e.g., 210 mL of 90% fuming nitric acid) to the solution over a period of 1 hour, ensuring the temperature is maintained at 0 °C.[5][6]

-

After the addition is complete, stir the reaction mixture at 35 °C for 3 hours.[5][6]

-

Carefully pour the reaction mixture onto ice (approximately 1 kg) to precipitate the product.[5][6]

-

Collect the precipitate by filtration and wash it with water (e.g., 500 mL).[5]

-

Dissolve the crude product in ethyl acetate (e.g., 500 mL) and wash the organic phase with water.[5]

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

-

Evaporate the solvent under reduced pressure to obtain 3-(Trifluoromethyl)-5-nitrobenzoic acid as a white powder.[5][6] A yield of approximately 92% can be expected.[5][6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-(Trifluoromethyl)-5-nitrobenzoic acid.

Biological Activity and Potential Applications

While specific signaling pathways for 3-(Trifluoromethyl)-5-nitrobenzoic acid are not extensively detailed in publicly available literature, its structural motifs are present in molecules with known biological activities. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates. The nitrobenzoic acid scaffold is found in various compounds with diverse pharmacological effects.

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity allows for modifications at the carboxylic acid and nitro group positions, enabling the generation of a library of derivatives for screening and drug discovery.

Potential Logical Pathway for Drug Discovery

The following diagram illustrates a logical workflow for utilizing 3-(Trifluoromethyl)-5-nitrobenzoic acid in a drug discovery program.

Caption: A logical pathway for drug discovery using the target molecule.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of 3-(Trifluoromethyl)-5-nitrobenzoic acid.

| Spectroscopic Data | |

| ¹H-NMR (300MHz, CDCl₃) | δ 8.69 (1H, s), 8.74 (1H, s), 9.1 (1H, s)[5] |

| ¹³C NMR (126 MHz, acetone) | δ 164.52, 149.77, 134.72, 132.76 (q, J = 34.2 Hz), 132.37 (q, J = 3.6 Hz), 128.46, 125.20 (q, J = 3.8 Hz)[6] |

| IR Spectra | Available through various databases.[7] |

Safety and Handling

3-(Trifluoromethyl)-5-nitrobenzoic acid is an organic compound that should be handled with care in a laboratory setting.

-

Toxicity: It is considered to have some level of toxicity.[3]

-

Hazards: May cause skin and respiratory system irritation upon contact and inhalation.[3] It is harmful if swallowed.[6]

-

Protective Measures: Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.[5]

Conclusion

3-(Trifluoromethyl)-5-nitrobenzoic acid is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its well-defined synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of novel compounds with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS 328-80-3 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]

- 3. chembk.com [chembk.com]

- 4. 3-Nitro-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 328-80-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4,5-Trifluoro-3-nitrobenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2,4,5-trifluoro-3-nitrobenzoic acid and its related isomers as key starting materials. The described methods are foundational for the development of novel therapeutic agents, particularly in the realm of antimicrobials.

Synthesis of Fluoroquinolone Derivatives

Fluoroquinolones are a class of broad-spectrum antibiotics of significant clinical importance. The trifluoronitrobenzoic acid scaffold provides a versatile entry point for the synthesis of novel fluoroquinolone analogues with potential antimicrobial activity. The general scheme involves the construction of the quinolone core followed by nucleophilic substitution at the C-7 position.

Experimental Protocol: Synthesis of 7-Substituted-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Derivatives

This protocol outlines a two-step process starting from a suitable trifluoronitrobenzoic acid derivative to first synthesize a key quinolone intermediate, which is then further functionalized.

Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon 3)

This procedure begins with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (a related isomer).

-

Acid Chloride Formation: A mixture of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (40 mmol) and thionyl chloride (160 mmol) in dry benzene (120 mL) is refluxed at 75-80 °C for 3-4 hours under anhydrous conditions. The solvent and excess thionyl chloride are removed under reduced pressure to yield 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride.

-

Acrylate Formation: The resulting acid chloride is treated with ethyl 3-(N,N-dimethylamino)acrylate to produce ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate.

-

Cyclization and Hydrolysis: This intermediate is reacted with cyclopropylamine to give ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate. Subsequent heating with DMF and K₂CO₃ leads to the formation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Finally, hydrolysis with methanolic HCl yields the target synthon 3.

Step 2: Nucleophilic Substitution at C-7

-

A stirred mixture of 2-aminophthalic acid (9 mmol), synthon 3 (2.63 mmol), DMSO (20 mL), and pyridine (5 mL) is heated at 70 °C for 10 days under reflux conditions.

-

After cooling, the pH is adjusted with 3.5 N HCl.

-

The resulting precipitate is collected and dried to yield the final product.

Quantitative Data

| Compound | Starting Materials | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| C₁ | Synthon a, 2-Aminoterphthalic acid | DMSO, Pyridine | 10 days | 60 | 264 |

| C₂ | Synthon a, 2-Aminophthalic acid | DMSO, Pyridine | 10 days | 60 | 260 |

Synthon a is a derivative of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

Experimental Workflow

Caption: Synthesis of 7-substituted fluoroquinolones.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] Trifluoronitrobenzoic acids serve as valuable precursors for fluorinated benzimidazoles.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates

This multi-step synthesis utilizes 4-fluoro-3-nitrobenzoic acid and culminates in a microwave-assisted cyclization.

-

Esterification: 4-Fluoro-3-nitrobenzoic acid is first esterified to its corresponding methyl ester.

-

Nucleophilic Aromatic Substitution: The methyl ester is then reacted with 4-fluoroaniline to substitute the fluorine at position 4.

-

Reduction: The nitro group of the resulting compound is reduced to an amine.

-

Cyclization: A mixture of the amino derivative and a substituted aldehyde is reacted under microwave irradiation at 110 °C for 3-8 minutes to yield the final benzimidazole product.[3]

Quantitative Data

| Synthesis Method | Catalyst/Conditions | Reaction Time | Yield (%) |

| Microwave | 110 °C | 3-8 min | Excellent |

| Conventional Heating | Na₂S₂O₅ (20 mol%), EtOH, reflux | 8-18 h | 60-90 |

| Grinding | I₂ (10 mol%) | 5-45 min | 10-55 |

Experimental Workflow

Caption: Synthesis of 2-substituted benzimidazoles.

Synthesis of Benzodiazepine Precursors

Benzodiazepines are a class of psychoactive drugs. The synthesis of a benzodiazepine precursor can be achieved from 2-amino-2'-fluoro-5-nitrobenzophenone, which can be derived from a trifluoronitrobenzoic acid precursor.

Experimental Protocol: Synthesis of 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

This two-step protocol is based on the Sternbach method.

Step 1: Chloroacetylation

-

Suspend 2-amino-2'-fluoro-5-nitrobenzophenone in toluene in a round-bottom flask.

-

With stirring, add chloroacetyl chloride to the suspension.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours.

-

After cooling, the precipitated product, 2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone, is collected by filtration.

Step 2: Cyclization

-

The intermediate from Step 1 is mixed with ethanol, hexamethylenetetramine, and ammonium chloride.

-

The mixture is heated to reflux with stirring for several hours.

-

After cooling, concentrated sulfuric acid is carefully added, followed by neutralization with a sodium hydroxide solution to a pH of approximately 7.0-7.5.

-

The precipitated crude product is collected by filtration and can be purified by recrystallization from ethanol. An expected yield of 85-95% is anticipated for this cyclization step.[4]

Experimental Workflow

Caption: Synthesis of a benzodiazepine precursor.

Signaling Pathway and Mechanism of Action

Many of the heterocyclic compounds synthesized from trifluoronitrobenzoic acid derivatives exhibit their biological effects by targeting specific cellular pathways. For instance, fluoroquinolone antibiotics are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] Benzimidazoles can also interfere with nucleic acid synthesis by competing with purines.[2]

Mechanism of Action of Fluoroquinolones

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

References

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for nitro group reduction in 2,4,5-Trifluoro-3-nitrobenzoic acid

Selective Reduction of the Nitro Group in 2,4,5-Trifluoro-3-nitrobenzoic Acid to Synthesize 3-Amino-2,4,5-trifluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the chemical reduction of the nitro group in 2,4,5-Trifluoro-3-nitrobenzoic acid to yield 3-amino-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols outlined below focus on methods that offer high selectivity for the nitro group reduction while preserving the fluorine and carboxylic acid functionalities. Key methods discussed include catalytic hydrogenation and reduction using metals in acidic media, such as iron with hydrochloric or acetic acid, and stannous chloride. A comparative summary of reaction conditions is provided to aid in method selection.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to aromatic amines. These amines are versatile building blocks in the pharmaceutical and fine chemical industries. The selective reduction of a nitro group in a poly-functionalized aromatic ring, such as 2,4,5-Trifluoro-3-nitrobenzoic acid, presents a challenge in maintaining the integrity of other sensitive functional groups. This application note details reliable and efficient protocols for this specific transformation.

Comparative Data of Reduction Protocols

The following table summarizes various established methods for the reduction of aromatic nitro groups, which are applicable to 2,4,5-Trifluoro-3-nitrobenzoic acid.

| Method | Reagents & Catalyst | Solvent(s) | Temperature | Reaction Time | Key Considerations |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | Room Temp. | 1-4 h | Highly efficient, but may risk dehalogenation.[2] |

| H₂ gas, Raney Nickel | Ethanol | Room Temp. | 2-6 h | Often preferred for halogenated compounds to minimize dehalogenation.[2] | |

| Metal/Acid Reduction | Iron (Fe) powder, HCl (catalytic) | Ethanol, Water, Acetic Acid | Reflux | 0.5-2 h | Cost-effective and selective.[3][4] The reaction is often exothermic. |

| Stannous Chloride (SnCl₂) dihydrate | Ethanol | 30 °C - Reflux | 2-5 h | A mild and selective method, suitable for sensitive substrates.[2][5][6] Work-up can be challenging due to tin salts.[7] |

Detailed Experimental Protocols

Protocol 1: Reduction using Iron in Acidic Medium (Bechamp Reduction)

This protocol is often favored due to its cost-effectiveness, high chemoselectivity, and tolerance of various functional groups.[2][3][5]

Materials:

-

2,4,5-Trifluoro-3-nitrobenzoic acid

-

Iron powder (fine grade)

-

Ethanol

-

Glacial Acetic Acid

-

Water

-

Ethyl acetate

-

2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2,4,5-Trifluoro-3-nitrobenzoic acid (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid. A common solvent ratio is in the range of 2:1:1 to 4:1:2 (v/v/v).

-

Addition of Iron: To this suspension, add iron powder (approximately 3-5 equivalents) in portions to control the initial exotherm.

-

Reaction: Heat the reaction mixture to reflux (typically around 80-100°C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron residue and wash the residue with ethyl acetate.[5]

-

Combine the filtrates and remove the organic solvents under reduced pressure.

-

To the aqueous residue, add ethyl acetate and basify with 2M KOH or NaOH solution to a pH of approximately 8.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude 3-amino-2,4,5-trifluorobenzoic acid.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This method is known for its mild conditions and high selectivity, making it suitable for substrates with sensitive functional groups.[2][5][6]

Materials:

-

2,4,5-Trifluoro-3-nitrobenzoic acid

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Round-bottom flask

-

Stirring plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2,4,5-Trifluoro-3-nitrobenzoic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Stannous Chloride: Add stannous chloride dihydrate (approximately 3-5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (around 30-78°C) for 2-5 hours. The reaction can be monitored by TLC. For faster reaction times, ultrasonic irradiation can be applied.[5]

-

Work-up and Isolation:

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH or NaOH solution.[5]

-

Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

-

Evaporate the solvent to obtain the crude product.

-

-

Purification: Purify the resulting 3-amino-2,4,5-trifluorobenzoic acid by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the reduction of 2,4,5-Trifluoro-3-nitrobenzoic acid using the iron/acid protocol.

Caption: General workflow for the reduction of 2,4,5-Trifluoro-3-nitrobenzoic acid.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The reduction of nitro compounds can be exothermic; therefore, reagents should be added cautiously, and appropriate cooling should be available if necessary.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

References

- 1. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

2,4,5-Trifluoro-3-nitrobenzoic Acid: A Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Application Note

Introduction

2,4,5-Trifluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound that holds significant potential as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms, a nitro group, and a carboxylic acid moiety, offers medicinal chemists a powerful scaffold for the development of novel therapeutics. The strategic placement of these functional groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic structures often found in modern pharmaceuticals. While specific examples of its inclusion in commercially available drugs are not widely documented, its structural motifs are present in numerous kinase inhibitors, antiviral, and antibacterial agents. This document outlines the potential applications of 2,4,5-Trifluoro-3-nitrobenzoic acid in API synthesis, provides a representative experimental protocol for its utilization, and discusses its role in the development of targeted therapies.

Key Structural Features and Their Significance in Drug Design

The therapeutic potential of 2,4,5-Trifluoro-3-nitrobenzoic acid as a building block can be attributed to its distinct chemical features:

-

Trifluoro Substitution: The presence of multiple fluorine atoms can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Fluorine substitution can also increase the binding affinity of a ligand to its target protein by participating in favorable electrostatic and hydrophobic interactions. Furthermore, the lipophilicity of the molecule can be fine-tuned by the strategic placement of fluorine atoms, thereby improving its pharmacokinetic profile.

-

Nitro Group: The nitro group is a versatile functional group in medicinal chemistry. It can be readily reduced to an amino group, which can then serve as a key handle for further synthetic transformations, such as amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles. The strongly electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.

-

Carboxylic Acid Group: The carboxylic acid functionality provides a convenient attachment point for coupling with other molecules, typically amines, to form stable amide bonds. This is a common strategy in the synthesis of many APIs. The carboxylic acid can also be converted to other functional groups, such as esters, acid chlorides, or amides, to enable a diverse range of chemical reactions.

Application in the Synthesis of Kinase Inhibitors

The structural framework of 2,4,5-Trifluoro-3-nitrobenzoic acid is particularly well-suited for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase domain. The functional groups on this building block can be strategically manipulated to construct such heterocyclic systems.

A hypothetical synthetic pathway for a generic kinase inhibitor is outlined below. This pathway demonstrates how 2,4,5-Trifluoro-3-nitrobenzoic acid can be elaborated into a more complex, biologically active molecule.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol describes a two-step synthesis of a hypothetical benzimidazole intermediate, a common scaffold in kinase inhibitors, starting from 2,4,5-Trifluoro-3-nitrobenzoic acid.

Step 1: Amide Coupling

Objective: To couple 2,4,5-Trifluoro-3-nitrobenzoic acid with a primary amine.

Materials:

-

2,4,5-Trifluoro-3-nitrobenzoic acid

-

Substituted aniline (e.g., 4-methoxyaniline)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-